molecular formula C20H18N4O4 B2861423 methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1795298-26-8

methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2861423
M. Wt: 378.388
InChI Key: AEJZDWLDTUYXSZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, an imidazo[1,2-b]pyrazole ring, an ethyl group, a carbamoyl group, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan and imidazo[1,2-b]pyrazole rings are likely to contribute to the compound’s aromaticity, while the carbamoyl group and the benzoate ester could introduce polarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the furan ring might undergo electrophilic substitution, while the carbamoyl group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Multicomponent Reactions and Heterocyclic Synthesis

Research has demonstrated the utility of imidazo[1,5-a]pyridine carbenes, closely related to the chemical structure , in the facile synthesis of fully substituted furans. These reactions, involving tandem nucleophilic addition and cycloaddition, highlight a novel application in organic synthesis, providing a straightforward approach to compounds that are challenging to access by other methods (Pan et al., 2010).

Ionic Liquids in Synthesis

The use of ionic liquids, such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH), has been employed as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. This showcases the chemical's potential role in promoting green chemistry by facilitating reactions at room temperature without the need for organic solvents, leading to high yields and fast reaction times (Ranu et al., 2008).

Supramolecular Structures

Studies on 4-pyrazolylbenzoates have unveiled the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions. Such research indicates the potential of these compounds in designing novel materials with specific structural properties (Portilla et al., 2007).

Photooxygenation Strategies

Investigations into the dye-sensitized photooxygenation of sugar-furans offer insight into synthetic strategies for novel C-nucleosides and functionalized exo-glycals. Such processes highlight the role of furan derivatives in developing new synthetic pathways with potential applications in nucleoside analogs and drug discovery (Cermola et al., 2006).

Antimicrobial and Antibacterial Activities

Synthesis of novel compounds featuring furan and pyrazole moieties, including those similar to the compound , has shown significant antimicrobial and antibacterial activities. This suggests the potential of these derivatives in pharmaceutical applications, particularly in developing new antibacterial agents (Aghekyan et al., 2020).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural features with the compound of interest, has identified compounds with strong antiprotozoal activities. These findings open the door to new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it might have interesting reactivity that could be useful in organic synthesis or medicinal chemistry .

properties

IUPAC Name

methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJZDWLDTUYXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate

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